

## Overcoming limitations of GSK931145 in crossspecies studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

# Technical Support Center: GSK931145 Cross-Species Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET ligand **GSK931145** in cross-species studies. Our goal is to help you overcome the limitations of **GSK931145** and ensure the successful translation of your findings from preclinical models to human subjects.

### **Frequently Asked Questions (FAQs)**

Q1: What is **GSK931145** and what is its primary application in research?

**GSK931145** is a selective radioligand for the Glycine Transporter Type 1 (GlyT-1). Its primary application is as a positron emission tomography (PET) tracer, designated as [11C]GSK931145, for the in vivo imaging and quantification of GlyT-1 in the brain.[1][2][3] This allows for the assessment of GlyT-1 distribution and density, which is crucial in the development of drugs targeting this transporter, particularly for conditions like schizophrenia.[1]

Q2: In which species has [11C]GSK931145 been studied?

[11C]**GSK931145** has been evaluated in pigs, non-human primates (baboons), and humans.[1] [3]



Q3: What are the main limitations of using [11C]GSK931145 in cross-species studies?

The primary limitations stem from significant pharmacokinetic differences between species, particularly between non-human primates and humans. These include:

- Plasma Protein Binding: The fraction of **GSK931145** that is free in the plasma (unbound to proteins) is substantially lower in humans compared to primates.[1]
- Brain Delivery: The rate of delivery of the tracer to the brain is also significantly lower in humans.[1]
- Test-Retest Reproducibility: In humans, the test-retest reproducibility of some quantitative imaging parameters can be poor, depending on the analytical model used.[1]

These differences can complicate the direct comparison and extrapolation of data from animal models to human clinical trials.

## **Troubleshooting Guide**

This guide addresses specific issues you may encounter during your experiments with [11C]**GSK931145**.

Issue 1: Discrepancy in Brain Uptake Values Between Species

- Problem: You observe significantly lower brain uptake of [11C]GSK931145 in humans compared to your non-human primate model, making direct comparisons of target engagement challenging.
- Root Cause: This is an expected finding due to inherent physiological differences. The key contributing factors are the higher plasma protein binding and lower brain delivery (K<sub>1</sub>) of **GSK931145** in humans.[1]
- Solution:
  - Measure Species-Specific Plasma Free Fraction (f<sub>p</sub>): It is critical to measure the unbound fraction of [¹¹C]GSK931145 in the plasma for each species studied. This can be done using techniques like equilibrium dialysis or ultrafiltration.



- Incorporate f<sub>p</sub> into Kinetic Modeling: Use the species-specific f<sub>p</sub> values in your PET data analysis. The volume of distribution (V<sub>t</sub>) normalized for the free fraction (V<sub>t</sub>/f<sub>p</sub>) can provide a more comparable measure of target binding across species.
- Focus on Occupancy Studies: In drug development, receptor occupancy (RO) is often a
  more translatable metric than absolute uptake values. By performing baseline and postdrug scans, you can calculate the percentage of GlyT-1 occupied by your therapeutic
  candidate, which helps to normalize for differences in tracer delivery.

### Issue 2: Poor Test-Retest Reproducibility in Human Studies

- Problem: You are conducting a longitudinal study in humans and find high variability in your quantitative PET measures (e.g., V<sub>t</sub>) between test and retest scans in the same individual.
- Root Cause: The test-retest reproducibility of [11C]**GSK931145** in humans has been shown to be poor when using a standard two-tissue compartmental model.[1]

#### Solution:

- Utilize a Pseudo-Reference Tissue Model: The use of a pseudo-reference tissue model for analysis has been shown to improve the test-retest reproducibility of the binding potential (BPn=).[1]
- Standardize Subject Preparation: Ensure consistent patient preparation for each scan, including fasting state, time of day for the scan, and instructions to avoid certain medications or substances that could interfere with the measurement.
- Optimize Scan Duration and Reconstruction Parameters: Longer scan durations can improve signal-to-noise ratio. Consistent and optimized image reconstruction parameters are also crucial for reducing variability.

### Issue 3: Difficulty in Defining a True Reference Region in the Brain

• Problem: You are attempting to use a reference region-based method for quantification, but cannot identify a brain region devoid of GlyT-1 to serve as a reliable reference.



 Root Cause: Homologous competition studies in primates have indicated that there is no viable reference region for [<sup>11</sup>C]GSK931145, as specific binding is observed throughout the brain.[1]

#### Solution:

- Arterial Blood Sampling is Recommended: For the most accurate quantification, arterial blood sampling is necessary to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
- Utilize Kinetic Modeling: Employ compartmental modeling (e.g., two-tissue compartment model) with the arterial input function to estimate kinetic parameters such as K<sub>1</sub>, k<sub>2</sub>, k<sub>3</sub>, k<sub>4</sub>, and V<sub>t</sub>.
- Pseudo-Reference Tissue Model as an Alternative: If arterial sampling is not feasible, a
  pseudo-reference tissue model can be used, as mentioned for improving test-retest
  reproducibility. This approach does not assume a region is devoid of receptors but makes
  other assumptions to estimate binding potential.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the cross-species differences of [11C]**GSK931145** and a related GlyT-1 inhibitor.

Table 1: Cross-Species Pharmacokinetic Parameters of [11C]GSK931145

| Parameter                                                                     | Non-Human<br>Primate (Baboon) | Human | Reference |
|-------------------------------------------------------------------------------|-------------------------------|-------|-----------|
| Plasma Free Fraction (f <sub>P</sub> )                                        | 8%                            | 0.8%  | [1]       |
| Brain Delivery (K <sub>1</sub> )<br>(mL·cm <sup>-3</sup> ·min <sup>-1</sup> ) | 0.126                         | 0.025 | [1]       |

Table 2: Test-Retest Variability of [11C]GSK931145 in Humans



| Quantification<br>Model           | Parameter        | Variability (VAR) | Reference |
|-----------------------------------|------------------|-------------------|-----------|
| Two-Tissue<br>Compartmental Model | $V_{t}$          | 29-38%            | [1]       |
| Pseudo-Reference<br>Tissue Model  | BP <sub>nə</sub> | 16-23%            | [1]       |

Table 3: EC50 Estimates for the GlyT-1 Inhibitor GSK1018921

| Species                    | EC <sub>50</sub> (ng/mL) | Reference |
|----------------------------|--------------------------|-----------|
| Non-Human Primate (Baboon) | 22.5                     | [1]       |
| Human                      | 45.7                     | [1]       |

### **Experimental Protocols**

Protocol 1: [11C]GSK931145 PET Imaging in Non-Human Primates (Baboons)

- Animal Preparation:
  - Fast the baboon overnight prior to the scan.
  - Anesthetize the animal (e.g., with ketamine induction followed by isoflurane maintenance).
  - Place intravenous catheters for radiotracer injection and arterial blood sampling.
  - Position the animal in the PET scanner with the head securely fixed to minimize motion.
- Radiotracer Administration:
  - Administer a bolus injection of [¹¹C]GSK931145 intravenously. A typical dose is around 81 ± 14 MBq.[3]
- PET Data Acquisition:



- Start dynamic PET scanning of the brain simultaneously with the tracer injection.
- Acquire data for a total of 90-120 minutes.
- Arterial Blood Sampling:
  - Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
  - Measure the radioactivity in whole blood and plasma.
  - Analyze plasma samples using HPLC to determine the fraction of unchanged parent radiotracer over time.
- Data Analysis:
  - Reconstruct the dynamic PET images with correction for attenuation, scatter, and random coincidences.
  - Generate time-activity curves (TACs) for various brain regions of interest.
  - Use the metabolite-corrected arterial plasma TAC as the input function for kinetic modeling (e.g., two-tissue compartment model) to estimate V<sub>t</sub>.

#### Protocol 2: [11C]GSK931145 PET Imaging in Humans

- Subject Preparation:
  - Instruct subjects to fast for at least 4-6 hours before the scan.
  - Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
  - Position the subject comfortably in the PET scanner to minimize motion during the scan. A
    head fixation device is recommended.
- Radiotracer Administration:



- Administer a bolus injection of [ $^{11}$ C]**GSK931145** intravenously. A typical dose is around 304  $\pm$  113 MBq.[3]
- PET Data Acquisition:
  - Begin dynamic PET scanning of the brain at the time of injection.
  - Acquire data for 90-120 minutes.
- · Arterial Blood Sampling:
  - Follow a similar blood sampling schedule as described for non-human primates.
  - Process and analyze blood samples to obtain the metabolite-corrected arterial input function.
- Data Analysis:
  - Perform image reconstruction and generate regional brain TACs.
  - Apply kinetic modeling using the arterial input function. Given the test-retest variability, consider using a pseudo-reference tissue model if arterial sampling is not feasible or for comparative analysis.

### **Visualizations**





Click to download full resolution via product page

Caption: GlyT-1 inhibition by **GSK931145** increases synaptic glycine, enhancing NMDA receptor activation.





Click to download full resolution via product page

Caption: Workflow for cross-species PET studies with [11C]GSK931145.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming limitations of GSK931145 in cross-species studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#overcoming-limitations-of-gsk931145-incross-species-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com